Pentylbenzylphthalate
Description
Properties
CAS No. |
1240-18-2 |
|---|---|
Molecular Formula |
C20H20O4-2 |
Molecular Weight |
324.376 |
IUPAC Name |
3-benzyl-4-pentylphthalate |
InChI |
InChI=1S/C20H22O4/c1-2-3-5-10-15-11-12-16(19(21)22)18(20(23)24)17(15)13-14-8-6-4-7-9-14/h4,6-9,11-12H,2-3,5,10,13H2,1H3,(H,21,22)(H,23,24)/p-2 |
InChI Key |
HMEZGAOEAKNASW-UHFFFAOYSA-L |
SMILES |
CCCCCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Di(2-ethylhexyl) phthalate (DEHP)
- Structure : Two 2-ethylhexyl (C₈H₁₇) chains.
- Applications : Dominant in PVC products (e.g., medical tubing, flooring) due to high flexibility and durability .
- Health Effects : Linked to endocrine disruption, hepatic toxicity, and reproductive impairments. Metabolites like MEHP are biomarkers of exposure .
- Regulatory Status : Banned in children’s toys in the EU and U.S. under CPSIA .
Dibutyl Phthalate (DBP)
Diisononyl Phthalate (DINP)
Butyl Benzyl Phthalate (BBP)
- Applications: Primarily in non-food packaging and construction materials .
- Health Effects : Correlated with altered hormone levels (e.g., serum E2 and testosterone) and impaired semen parameters (e.g., increased liquefaction time) .
- Environmental Presence : Detected in waterways at lower concentrations than DEHP but higher than shorter-chain phthalates like DBP .
Data Tables
Table 1: Comparative Properties of BBP and Key Phthalates
Table 2: Environmental and Human Exposure Data
Critical Analysis of Research Findings
- BBP vs. DEHP: While DEHP dominates in PVC applications, BBP’s benzyl group enhances its solubility in non-polar matrices, increasing migration into fatty foods and biological tissues . Both compounds show endocrine-disrupting effects, but DEHP’s longer alkyl chains correlate with higher bioaccumulation .
- BBP vs. DBP : Shorter-chain DBP exhibits greater volatility and dermal absorption, whereas BBP’s bulkier structure results in slower degradation in aquatic environments .
- Regulatory Trends : BBP’s inclusion in the CPSIA CHAP review reflects growing scrutiny of its cumulative exposure risks, paralleling DEHP’s regulatory trajectory .
Q & A
Q. What analytical methods are recommended for detecting pentylbenzylphthalate in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity. Ensure calibration standards include isotopically labeled internal analogs (e.g., deuterated phthalates) to correct for matrix effects. For environmental matrices like water or soil, employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize interference .
Q. What standardized protocols exist for assessing this compound toxicity in in vivo models?
Follow OECD Test Guidelines (e.g., TG 407 for repeated-dose toxicity or TG 458 for endocrine disruption). Dose selection should account for species-specific metabolic pathways, as esterase activity varies between rodents and humans. Include positive controls (e.g., diethylstilbestrol for estrogenic effects) and measure urinary metabolites (e.g., mono-benzyl phthalate) to confirm exposure .
Q. How can researchers evaluate the environmental persistence of this compound?
Conduct biodegradation studies under OECD 301B (Ready Biodegradability) conditions. Monitor hydrolysis rates at varying pH levels (e.g., pH 4–9) and UV-Vis exposure to simulate environmental degradation. Use high-resolution mass spectrometry to identify transformation products, such as phthalic acid derivatives .
Advanced Research Questions
Q. How can contradictory epidemiological findings on this compound’s endocrine effects be resolved?
Apply systematic review frameworks (e.g., PRISMA guidelines ) to assess study quality. Classify bias risk using domains from the Cochrane Handbook , such as exposure misclassification or confounding. Perform sensitivity analyses stratified by population subgroups (e.g., prenatal vs. adult exposure) and adjust for co-exposure to other phthalates using multivariate models .
Q. What experimental designs optimize mechanistic studies of this compound’s receptor interactions?
Use ligand-binding assays (e.g., fluorescence polarization) to quantify affinity for nuclear receptors (PPARγ, ERα). Pair with transcriptomic profiling (RNA-seq) in cell lines (e.g., MCF-7 for estrogenic activity) to identify downstream pathways. Validate findings using CRISPR/Cas9 knockout models to isolate receptor-specific effects .
Q. How should researchers address variability in in vitro toxicity data across cell models?
Standardize culture conditions (e.g., serum-free media to avoid estrogenic contaminants) and select cell lines with relevant metabolic competence (e.g., HepG2 for liver metabolism). Include benchmark chemicals (e.g., bisphenol A) for cross-study comparability. Use high-content screening (HCS) to quantify subcellular endpoints (e.g., mitochondrial membrane potential) with minimal observer bias .
Q. What strategies improve the reproducibility of this compound dosing in aquatic toxicity studies?
Characterize chemical stability in test media via periodic LC-MS analysis. Use passive dosing systems (e.g., silicone O-rings) to maintain constant concentrations in hydrophobic assays. Report lipid-normalized tissue concentrations in organisms to account for bioaccumulation variability .
Methodological Frameworks
How can the FINER criteria enhance research questions on this compound’s health impacts?
Ensure questions are F easible (e.g., accessible cohort data), I nteresting (novel mechanisms like epigenetic effects), N ovel (understudied endpoints like neurodevelopment), E thical (minimize animal use via in silico models), and R elevant (align with regulatory priorities like REACH updates) .
Q. What statistical approaches are robust for analyzing non-monotonic dose-response relationships?
Employ Bayesian hierarchical models to accommodate nonlinear trends. Use benchmark dose (BMD) modeling with model averaging to reduce uncertainty. Validate findings with in vitro high-throughput screening (HTS) data from ToxCast .
Tables for Quick Reference
Table 1: Key Metabolites of Common Phthalates
| Phthalate | Primary Metabolite | Analytical Method (LOD) |
|---|---|---|
| This compound | Mono-benzyl phthalate (MBzP) | LC-MS/MS (0.1 ng/mL) |
| Di(2-ethylhexyl) phthalate | MEHP, MEHHP | GC-MS (0.5 ng/mL) |
| Source: Adapted from phthalate biomonitoring protocols |
Table 2: Bias Domains for Epidemiological Studies (Cochrane Criteria )
| Domain | Risk Assessment Criteria |
|---|---|
| Exposure Measurement | Use of validated biomarkers (e.g., urinary MBzP) |
| Confounding Control | Adjustment for BMI, diet, and co-exposures |
| Outcome Ascertainment | Blinded endpoint adjudication |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
